molecular formula C15H17N5O2 B6083041 N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide

N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide

Cat. No. B6083041
M. Wt: 299.33 g/mol
InChI Key: MYGBNXASLSWEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide, commonly known as DMQAA, is a synthetic compound that has gained significant attention in the scientific research community. DMQAA is an analog of coenzyme Q10, which is a vital component of the electron transport chain in the mitochondria. DMQAA has been shown to have potential applications in various fields, including pharmacology, biochemistry, and biotechnology.

Mechanism of Action

DMQAA works by acting as an electron carrier in the electron transport chain. It is able to accept electrons from complex I and transfer them to complex III, thereby increasing the efficiency of electron transfer in the mitochondria. DMQAA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
DMQAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMQAA can reduce oxidative stress and protect against cell damage caused by reactive oxygen species. DMQAA has also been shown to increase the activity of complex III in the electron transport chain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMQAA in lab experiments is its stability and solubility in various solvents. DMQAA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using DMQAA is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations of DMQAA in their experiments to avoid any adverse effects.

Future Directions

There are several potential future directions for research on DMQAA. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and delivery method for DMQAA in these applications. Another area of interest is the use of DMQAA as a redox mediator in bioelectrochemical systems. Research in this area could lead to the development of more efficient and sustainable energy sources. Finally, further studies are needed to fully understand the mechanism of action of DMQAA and its potential interactions with other compounds in the electron transport chain.

Synthesis Methods

DMQAA can be synthesized using a multistep process that involves the reaction of 4,7-dimethylquinazoline with various reagents. One of the most commonly used methods for synthesizing DMQAA is the reaction of 4,7-dimethylquinazoline with formaldehyde and acetic anhydride. The resulting product is then treated with ammonium acetate to yield DMQAA. Other methods of synthesis include the reaction of 4,7-dimethylquinazoline with aldehydes or ketones in the presence of a base.

Scientific Research Applications

DMQAA has been widely studied for its potential applications in various fields of scientific research. In pharmacology, DMQAA has been shown to have antioxidant properties and has been studied for its potential use in treating various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In biochemistry, DMQAA has been studied for its role in the electron transport chain and its potential as a coenzyme Q10 analog. In biotechnology, DMQAA has been studied for its potential use as a redox mediator in bioelectrochemical systems.

properties

IUPAC Name

N-[N-acetyl-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-5-6-12-9(2)16-14(19-13(12)7-8)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBNXASLSWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N=C(NC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(Z)-(acetylamino)[(4,7-dimethylquinazolin-2-yl)amino]methylidene}acetamide

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